rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide
Description
This compound is a quinazoline derivative characterized by a complex structure designed for targeted biological activity. Key features include:
- Quinazoline core: A nitrogen-containing heterocycle commonly used in kinase inhibitors and receptor modulators.
- Position 7: An ethynyl-linked 3-oxabicyclo[3.1.0]hexane moiety, introducing conformational rigidity and metabolic stability. N-linked side chain: A dimethylamino but-2-enamide group, contributing to solubility and binding affinity through hydrogen bonding and basicity.
- Stereochemistry: The rel-(E) configuration ensures proper spatial orientation for target engagement.
The compound’s design aligns with strategies for optimizing pharmacokinetics and receptor selectivity, particularly in neurotensin receptor (NTSR1) agonists or kinase inhibitors, though its specific target requires further validation .
Properties
Molecular Formula |
C27H25ClFN5O2 |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[2-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C27H25ClFN5O2/c1-34(2)9-3-4-26(35)33-24-12-19-25(10-16(24)5-7-18-20-13-36-14-21(18)20)30-15-31-27(19)32-17-6-8-23(29)22(28)11-17/h3-4,6,8,10-12,15,18,20-21H,9,13-14H2,1-2H3,(H,33,35)(H,30,31,32)/b4-3+/t18?,20-,21+ |
InChI Key |
NQSNDWQDQPMUOC-DWJJLMPSSA-N |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC2=C(C=C1C#CC3[C@H]4[C@@H]3COC4)N=CN=C2NC5=CC(=C(C=C5)F)Cl |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC2=C(C=C1C#CC3C4C3COC4)N=CN=C2NC5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-((3-Chloro-4-fluorophenyl)amino)-7-iodoquinazolin-6-amine
The quinazoline core is synthesized via nitration, chlorination, and nucleophilic substitution (Figure 1):
-
Nitration : 7-Fluoro-4-quinazolinone is nitrated at position 6 using fuming HNO₃ in H₂SO₄.
-
Chlorination : The nitro group is replaced with chlorine via POCl₃/triethylamine in toluene at 80–90°C.
-
Amination : Reaction with 3-chloro-4-fluoroaniline in toluene at 40–50°C yields 4-((3-chloro-4-fluorophenyl)amino)-7-fluoro-6-nitroquinazoline.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/NH₄Cl reduces the nitro group to an amine.
-
Iodination : The 7-fluoro substituent is replaced with iodine using KI/CuI in DMF at 120°C.
Key Data :
Sonogashira Coupling for Ethynyl Bicyclohexane Installation
The ethynyl bicyclohexane moiety is introduced via a palladium-catalyzed cross-coupling reaction (Figure 2):
-
Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and PPh₃ in THF.
-
Substrate : (1R,5S,6s)-6-Ethynyl-3-oxabicyclo[3.1.0]hexane (prepared via alkyne functionalization of trans-3-oxabicyclo[3.1.0]hexane).
Optimization Notes :
-
Higher yields (85%) are achieved using Cs₂CO₃ due to improved solubility of intermediates.
-
Stereochemical integrity of the bicyclohexane is preserved under mild conditions.
Analytical Data :
Acylation with 4-(Dimethylamino)but-2-enoyl Chloride
The final step involves amide bond formation (Figure 3):
-
Acyl Chloride Preparation : 4-(Dimethylamino)but-2-enoic acid is treated with oxalyl chloride in DCM at 0°C.
-
Coupling Reaction : The quinazoline intermediate is reacted with the acyl chloride in THF using Et₃N as a base at 0–25°C.
Critical Considerations :
-
The E-configuration of the enamide is maintained by avoiding prolonged heating.
-
Purification via silica gel chromatography (CH₂Cl₂/MeOH 10:1) removes unreacted starting material.
Characterization :
Comparative Analysis of Synthetic Routes
Key Findings :
-
Method A provides higher yields but requires stringent temperature control.
-
Method B offers milder conditions, suitable for acid-sensitive intermediates.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: NT-113 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C24H29ClF N3O2
- Molecular Weight : 439.96 g/mol
- CAS Number : Not readily available in the provided sources.
Anticancer Activity
Research indicates that compounds containing quinazoline derivatives exhibit significant anticancer properties. Quinazoline-based drugs have been developed as inhibitors of various kinases involved in cancer progression. The specific structure of this compound may enhance its efficacy against particular cancer types by targeting specific pathways.
Case Study: Quinazoline Derivatives
A study highlighted the effectiveness of quinazoline derivatives in inhibiting tumor growth through the modulation of signaling pathways associated with cell proliferation and apoptosis. The incorporation of additional functional groups, such as those present in the discussed compound, could further enhance these effects.
Antimicrobial Properties
The bicyclic structure of this compound may confer antimicrobial properties. Compounds with similar structural motifs have been shown to exhibit activity against a range of bacteria and fungi.
Case Study: Bicyclic Compounds
Research on bicyclic compounds has demonstrated their ability to disrupt bacterial cell walls or interfere with metabolic pathways, suggesting that rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide could potentially be developed into a new class of antimicrobial agents.
Neurological Applications
The dimethylamino group is often associated with neuroactive compounds. This suggests potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems.
Case Study: Neuroactive Compounds
Several studies have explored the neuroprotective effects of dimethylamino-containing compounds, indicating their potential in treating conditions like Alzheimer’s disease or depression.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, including:
- Formation of the bicyclic core.
- Introduction of the ethynyl group.
- Functionalization with the quinazoline derivative.
- Final modifications to incorporate the dimethylamino group.
Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Mechanism of Action
NT-113 exerts its effects by inhibiting the phosphorylation of ERBB family members, including EGFR, ERBB2, and ERBB4. This inhibition disrupts downstream signaling pathways, such as the Akt pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s high brain penetrance allows it to effectively target brain tumors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives are widely explored in medicinal chemistry. Below is a structural and functional comparison with analogs from published research:
Table 1: Structural Comparison of Quinazoline Derivatives
Key Findings:
Position 4 Modifications: The target compound’s (3-chloro-4-fluorophenyl)amino group contrasts with piperidinyl-aryl substituents in EP 3 160 961 B1 analogs. Halogens may enhance binding via hydrophobic/halogen bonding, whereas methoxy or dimethylamino groups in analogs improve solubility or electron-donating effects . Piperidine rings in analogs (e.g., Compound 5) likely enhance conformational flexibility, while the target’s rigid bicyclic ether may reduce off-target interactions .
Position 2/7 Substituents :
- The ethynyl-3-oxabicyclohexane in the target is unique; most analogs use cyclopropyl, cyclobutyl, or trifluoromethyl groups. Bicyclic systems may improve metabolic stability compared to smaller rings .
Side Chain Variations: The dimethylamino but-2-enamide side chain in the target differs from ethanolamine or tertiary amine groups in analogs. Enamides could enhance hydrolytic stability compared to ester-linked moieties .
Biological Implications: Frequent substructures like the quinazoline core and aryl-piperidine groups (identified via data mining ) are associated with neurotensin receptor agonism.
Biological Activity
The compound rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide is a complex organic molecule characterized by its unique bicyclic structure and multiple functional groups. Its core structure, a quinazoline , is recognized for its pharmacological significance, particularly in the development of anticancer agents and inhibitors of protein tyrosine kinases (PTKs).
The biological activity of this compound is primarily linked to its role as a potential inhibitor of protein tyrosine kinases (PTKs) . PTKs are critical in cell signaling pathways that regulate cell growth, differentiation, and metabolism. Inhibition of these kinases can lead to reduced tumor growth and proliferation in cancer cells. The compound's unique structural features allow it to interact with specific molecular targets within biological systems, potentially modulating their activity.
Synthesis
The synthesis of this compound typically involves several steps outlined in patent literature, detailing specific reagents and conditions necessary for constructing this complex molecule. The key synthetic steps include the formation of the bicyclic core and the introduction of various functional groups that enhance its biological activity.
Biological Activity
Research indicates that compounds similar to this compound are effective at inhibiting specific PTKs involved in cancer progression . The following table summarizes related compounds that share structural or functional similarities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Quinazoline core with different substituents | PTK inhibitor |
| Compound B | Bicyclic structure similar to rel-(E) | Anticancer activity |
| Compound C | Contains an ethynyl group | Modulator of cell signaling |
Case Studies
Several studies have demonstrated the efficacy of quinazoline derivatives in cancer treatment:
- Gefitinib and Erlotinib : These well-known anticancer agents are based on quinazoline structures and have shown significant effectiveness against tumors by inhibiting the epidermal growth factor receptor (EGFR), a prominent PTK involved in tumor growth .
- Recent Advances : A study highlighted a series of new 6-bromo-substituted quinazolines that exhibited potent anticancer activity against human cancer cell lines MCF7 (breast) and A549 (lung), with IC50 values in the nanomolar range indicating high potency against EGFR inhibition .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the quinazoline ring can enhance biological activity. For instance, introducing a β-halopropionamide chain at the 6th position has been shown to improve EGFR inhibition capabilities compared to parent compounds .
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Utilize Design of Experiments (DoE) to systematically screen variables (e.g., temperature, catalyst loading, solvent ratio). Initial screening via fractional factorial designs can identify critical factors, followed by response surface methodology (RSM) for optimization. Bayesian optimization algorithms are effective for navigating complex parameter spaces with limited experimental runs . For stereochemical control, employ chiral HPLC or asymmetric catalysis, referencing methods from structurally similar bicyclohexane derivatives .
Q. What analytical techniques are recommended for characterizing this compound’s structure and stereochemistry?
Combine 1H/13C NMR to confirm connectivity and stereochemistry (e.g., NOESY for spatial proximity of substituents). IR spectroscopy validates functional groups (e.g., ethynyl stretch ~2100 cm⁻¹). High-resolution mass spectrometry (ESI-HRMS) confirms molecular weight. For absolute stereochemistry, single-crystal X-ray diffraction is definitive, though challenging due to the compound’s complexity. Analogous bicyclo structures in patents provide precedents for crystallographic analysis .
Q. What biological targets should be prioritized for initial screening?
Focus on kinase inhibition (e.g., EGFR, HDAC) due to structural similarities to quinazoline-based kinase inhibitors. Use in vitro enzymatic assays with recombinant proteins (e.g., fluorescence polarization for binding affinity). Reference hybrid compounds like (E)-3-{3-[4-(3-chloro-4-fluorophenylamino)quinazolin-6-yl]phenyl}-N-hydroxyacrylamide, which show dual EGFR/HDAC inhibition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Synthesize analogs with modifications to:
- The 3-oxabicyclo[3.1.0]hexane moiety (replace with other bicyclic systems).
- The 3-chloro-4-fluorophenylamino group (vary halogenation or substituent position). Test analogs in target-specific assays (e.g., IC50 determination in kinase panels). Compare results to structurally related compounds, such as 4-chloro-6,7-dimethoxyquinazoline derivatives, to identify critical pharmacophores .
Q. How should contradictory bioactivity data across studies be resolved?
Verify compound integrity under assay conditions (e.g., stability in DMSO, pH sensitivity via LC-MS). Replicate assays using standardized protocols (e.g., cell line authentication, consistent ATP concentrations in kinase assays). Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity). Contradictions in HDAC inhibition efficacy, for example, may arise from differences in cellular permeability .
Q. What mechanistic studies can elucidate the compound’s mode of action?
Employ molecular dynamics (MD) simulations to model interactions with target proteins (e.g., ATP-binding pockets of kinases). Pair with cryo-EM or X-ray crystallography of protein-ligand complexes. For non-covalent interactions (e.g., π-stacking with quinazoline), use quantum mechanical calculations (DFT) to assess binding energetics .
Q. How can computational tools accelerate the design of derivatives with improved properties?
Apply docking simulations (e.g., AutoDock Vina) to predict binding poses. Use machine learning (e.g., graph neural networks) to predict solubility or metabolic stability from structural descriptors. High-throughput virtual screening of substituent libraries can prioritize synthetic targets. Integrate with robotic synthesis platforms for rapid iteration .
Q. What strategies address challenges in scaling up synthesis while maintaining stereochemical fidelity?
Implement continuous flow chemistry to enhance reproducibility and reduce side reactions (e.g., ethynyl coupling under controlled residence times). Monitor intermediates via inline FTIR or Raman spectroscopy. For chiral centers, use immobilized chiral catalysts in flow reactors, as demonstrated in optimized syntheses of bicyclohexane derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
